![molecular formula C35H43N5O5 B2520201 tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate CAS No. 1673535-02-8](/img/structure/B2520201.png)
tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate
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Overview
Description
The compound tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate is a complex molecule that is likely to be of interest due to its structural features, which include an oxadiazole ring, a carbamate ester group, and multiple chiral centers. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl groups and carbamate functionalities are discussed, which can provide insights into the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including protection and deprotection of functional groups, column chromatography, and various specific reactions such as esterification, alkylation, and intramolecular lactonization. For example, the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involved the separation of diastereomers and oxidation during crystal cultivation . Similarly, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate required selective cleavage and coupling using a mixed anhydride method . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the structure of a related compound was established using X-ray crystallography after the compound was recrystallized from dichloromethane/diethyl ether . The crystallographic analysis can reveal the arrangement of atoms, the presence of chiral centers, and the overall three-dimensional shape of the molecule, which is crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes reactions such as nucleophilic substitution, reduction, and intramolecular hydrogen bonding. For example, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was synthesized through a reaction involving an aminoethylcarbamate and sulfonyl chloride, with intramolecular hydrogen bonds observed in the molecule . These reactions are indicative of the types of chemical transformations that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include solubility, crystallinity, and the presence of specific functional groups that influence the overall reactivity and stability of the molecule. For instance, the tert-butyl group is known to be a bulky protecting group that can influence the steric environment around reactive sites . The oxadiazole ring, as seen in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, can participate in weak intermolecular interactions and aromatic π-π stacking, which can affect the compound's solid-state properties and its biological activity .
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of related compounds often involves protection of amino groups, showcasing a methodological approach for handling sensitive functional groups during chemical reactions. For instance, the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) illustrates a common strategy in the synthesis of complex molecules (Zhong-Qian Wu, 2011).
- Structural analysis through crystallography and spectroscopy has been crucial in confirming the molecular configuration of synthesized compounds. Single crystal X-ray diffraction studies have provided insights into the non-planar conformations and intermolecular interactions of tert-butyl carbamate derivatives (R. Kant et al., 2015).
Biological Activities
- The exploration of antimicrobial and antitumor activities in tert-butyl carbamate derivatives highlights the potential therapeutic applications of these molecules. For example, novel 1, 2, 4-oxadiazole derivatives from tert-butyl carbazate have been evaluated for their antimicrobial properties (A. Ghoneim & S. Mohamed, 2013).
- Antioxidant activities of compounds containing the tert-butyl group have been studied to understand their capability to inhibit oxidative processes, which is crucial for developing new therapeutic agents with antioxidant properties (V. N. Koshelev et al., 2020).
Methodological Advances
- The development of synthetic routes for tert-butyl carbamate derivatives has been a focus, aiming to improve yield and efficiency. This includes optimizing conditions for nucleophilic substitution reactions and reductive processes to construct complex molecules with high specificity and yield (Bingbing Zhao et al., 2017).
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve studying its biological activity, optimizing its structure for better activity, and studying its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
tert-butyl N-[(1R)-1-[5-[(1S)-1-amino-3-oxo-3-(tritylamino)propyl]-1,2,4-oxadiazol-3-yl]-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O5/c1-33(2,3)43-23-28(37-32(42)44-34(4,5)6)30-38-31(45-40-30)27(36)22-29(41)39-35(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21,27-28H,22-23,36H2,1-6H3,(H,37,42)(H,39,41)/t27-,28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDNGCVMBLLUBU-NSOVKSMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C1=NOC(=N1)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C1=NOC(=N1)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate |
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